
3,4,5-triethoxy-N-(5-iodopyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-(5-iodopyridin-2-yl)benzamide is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a synthetic compound that has been designed to target specific biological pathways in the body, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3,4,5-triethoxy-N-(5-iodopyridin-2-yl)benzamide involves its interaction with specific biological targets in the body. It has been shown to inhibit the activity of various enzymes and receptors, including tyrosine kinases and G-protein coupled receptors. This inhibition leads to the disruption of specific signaling pathways in the body, ultimately leading to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,5-triethoxy-N-(5-iodopyridin-2-yl)benzamide are dependent on the specific biological target being inhibited. For example, inhibition of tyrosine kinases has been shown to have anti-cancer effects, while inhibition of G-protein coupled receptors has been shown to have anti-inflammatory effects. The compound has also been shown to have good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4,5-triethoxy-N-(5-iodopyridin-2-yl)benzamide is its potency and specificity for certain biological targets. This makes it a valuable tool for studying specific signaling pathways in the body. However, one limitation is that the compound may not be effective against all types of cancer or other diseases, and further research is needed to fully understand its potential.
Zukünftige Richtungen
There are many potential future directions for research on 3,4,5-triethoxy-N-(5-iodopyridin-2-yl)benzamide. Some possible areas of focus include:
1. Further development of the compound as a potential drug candidate for specific diseases.
2. Exploration of the compound's potential as a tool for studying specific signaling pathways in the body.
3. Investigation of the compound's potential as a diagnostic tool for certain diseases.
4. Development of new synthetic methods for producing the compound more efficiently.
5. Exploration of the compound's potential as a scaffold for the design of new drugs with improved efficacy and specificity.
In conclusion, 3,4,5-triethoxy-N-(5-iodopyridin-2-yl)benzamide is a promising compound with potential applications in medicinal chemistry. Its potency and specificity make it a valuable tool for studying specific biological pathways in the body, and further research is needed to fully understand its potential as a drug candidate and diagnostic tool.
Synthesemethoden
The synthesis of 3,4,5-triethoxy-N-(5-iodopyridin-2-yl)benzamide involves several steps, starting with the reaction of 2,5-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-iodopyridine to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-(5-iodopyridin-2-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new drugs. Some of the key areas of research include cancer therapy, neurological disorders, and infectious diseases.
Eigenschaften
Produktname |
3,4,5-triethoxy-N-(5-iodopyridin-2-yl)benzamide |
|---|---|
Molekularformel |
C18H21IN2O4 |
Molekulargewicht |
456.3 g/mol |
IUPAC-Name |
3,4,5-triethoxy-N-(5-iodopyridin-2-yl)benzamide |
InChI |
InChI=1S/C18H21IN2O4/c1-4-23-14-9-12(10-15(24-5-2)17(14)25-6-3)18(22)21-16-8-7-13(19)11-20-16/h7-11H,4-6H2,1-3H3,(H,20,21,22) |
InChI-Schlüssel |
MIEKRYHKVOXQFS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=C(C=C2)I |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




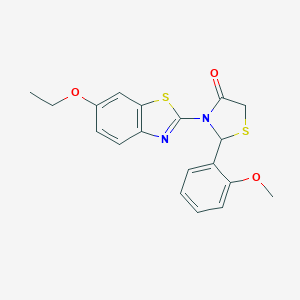


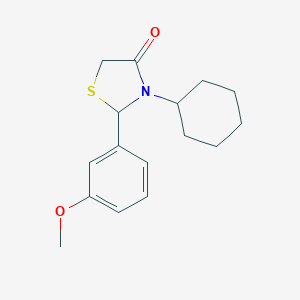
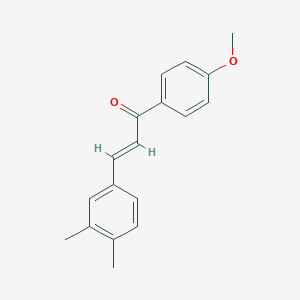
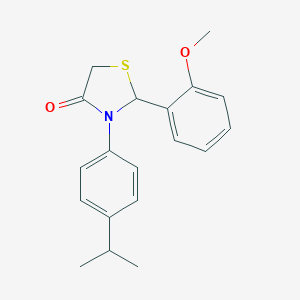
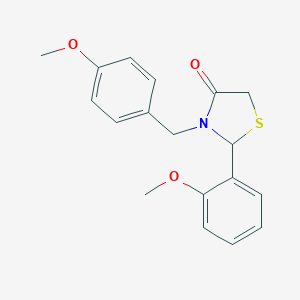
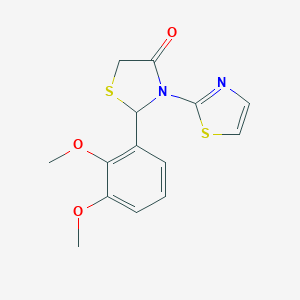

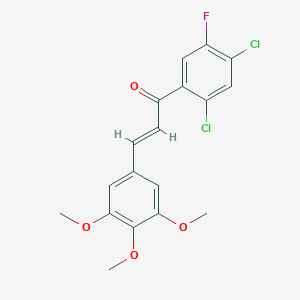


![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)